Bimatoprost is a synthetic analog of prostaglandin F2α, primarily used in ophthalmology to treat conditions such as open-angle glaucoma and ocular hypertension. Its structural modifications enhance its efficacy and stability compared to natural prostaglandins. Bimatoprost 13,14-Epoxide is a specific derivative that has garnered interest for its potential therapeutic applications and unique chemical properties.
Bimatoprost 13,14-Epoxide is classified as a small molecule drug and falls within the category of prostaglandin analogs. It is derived from bimatoprost, which is recognized for its ability to increase aqueous humor outflow in the eye, thereby reducing intraocular pressure. The compound's development is rooted in the need for effective treatments for glaucoma and other ocular conditions, reflecting a broader trend in pharmacology towards utilizing modified natural products for enhanced therapeutic effects .
The synthesis of Bimatoprost 13,14-Epoxide involves several intricate steps that leverage advanced organic chemistry techniques.
The molecular structure of Bimatoprost 13,14-Epoxide can be represented by its chemical formula . The compound features a cyclopentyl group, an amide functional group, and an epoxide ring that contributes to its biological activity.
Bimatoprost 13,14-Epoxide participates in several significant chemical reactions that are crucial for its biological activity:
Bimatoprost exerts its effects primarily through agonistic action on prostaglandin receptors:
Bimatoprost 13,14-Epoxide exhibits several notable physical and chemical properties:
Bimatoprost 13,14-Epoxide has significant applications in both clinical settings and research:
Bimatoprost 13,14-Epoxide possesses the molecular formula C₂₅H₃₇NO₅ and a molecular weight of 431.56 g/mol. This structure features five chiral centers that define its stereochemical configuration: three on the cyclopentyl ring (1R,2R,3R,5S), one on the epoxide-bearing side chain (2R or 2R,3S), and one on the phenyl-substituted alcohol moiety (S-configuration). The specific spatial arrangement at these centers is critical for its chemical behavior and biological interactions. The compound's core structure consists of a cyclopentane ring with two hydroxyl groups (at positions 3 and 5), an N-ethylhept-5-enamide chain featuring a Z-configured double bond between carbons 5-6, and a phenylpropyl-substituted epoxide ring fused at carbons 13-14. The epoxide functionality introduces significant steric constraints and chemical reactivity compared to its parent compound [1] [2] [6].
Table 1: Molecular Properties of Bimatoprost 13,14-Epoxide
Property | Specification |
---|---|
Molecular Formula | C₂₅H₃₇NO₅ |
Molecular Weight | 431.56 g/mol |
Chiral Centers | 5 |
Key Functional Groups | Epoxide, secondary alcohols (x3), amide, alkene (Z-configuration) |
Storage Conditions | -20°C |
The systematic IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide. This comprehensive name precisely defines: (1) the Z-configuration of the 5-6 double bond in the heptenamide chain; (2) the absolute stereochemistry at all chiral centers; and (3) the epoxide (oxirane) ring formation at carbons 13-14. The compound is alternatively known as 17-Phenyl-18,19,20-trinor-PGF2α 13,14-Epoxide, emphasizing its structural relationship to prostaglandin F2α with specific modifications. The epoxide formation differentiates it from isomeric compounds like Bimatoprost (which contains a 13,14-double bond instead of the epoxide ring) and other potential oxidation products. Diastereomeric differentiation is particularly crucial at the epoxide carbons (C13-C14), as different stereochemical configurations would constitute distinct chemical entities with potentially different biological activities [1] [2] [4].
Bimatoprost 13,14-Epoxide is structurally characterized as an oxidative derivative of bimatoprost (C₂₅H₃₇NO₄, MW 415.57 g/mol), where the double bond between carbons 13-14 has undergone epoxidation. This transformation replaces the planar alkene moiety with a strained, three-membered epoxide ring, significantly altering the molecule's conformational flexibility and electronic properties. The parent compound bimatoprost itself is structurally similar to latanoprost, differing primarily in the amide versus ester functionality at C1 and the presence of the 13,14-double bond. Unlike prostaglandin analogs such as travoprost and unoprostone, which retain the carboxylic acid functionality, bimatoprost and its epoxide derivative feature a neutral ethylamide group, reducing their polarity and potentially enhancing corneal penetration [1] [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0